kanamycin B(5+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

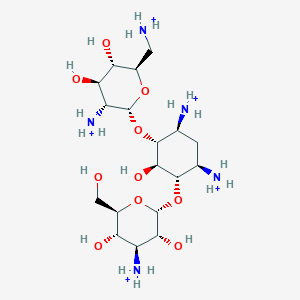

kanamycin B(5+) is an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. It is part of the kanamycin family, which also includes kanamycin A and kanamycin C. kanamycin B(5+) is known for its effectiveness against a broad spectrum of bacteria, including Mycobacterium tuberculosis. It works by inhibiting protein synthesis in bacteria, making it a valuable tool in the treatment of various bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: kanamycin B(5+) is primarily produced through fermentation using Streptomyces kanamyceticus. The biosynthesis involves several enzymatic steps, including the conversion of precursor molecules into kanamycin B. The process can be optimized through metabolic engineering to increase yield and purity .

Industrial Production Methods: In industrial settings, kanamycin B is produced by cultivating Streptomyces kanamyceticus in large fermentation tanks. The fermentation medium typically contains sources of carbon, nitrogen, and other nutrients necessary for bacterial growth. After fermentation, kanamycin B is extracted and purified using various chromatographic techniques .

Análisis De Reacciones Químicas

Enzymatic Phosphorylation (Resistance Mechanism)

Kanamycin B(5+) undergoes specific enzymatic modification conferring antibiotic resistance:

Table 2: NPTII-catalyzed phosphorylation parameters

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Catalytic rate (kₐₜ) | 12.4 ± 0.8 s⁻¹ | pH 7.4, 25°C, 5 mM Mg²⁺ |

| Kₘ (ATP) | 85 ± 9 μM | [Kanamycin] = 1 mM |

| Kₘ (Kanamycin) | 320 ± 25 μM | [ATP] = 2 mM |

| Inhibition constant (Kᵢ) | 45 nM (for transition state analogs) | Competitive inhibition studies |

Key reaction characteristics:

-

Phosphotransfer occurs at the 3′-OH position of the 6-amino-6-deoxy-D-glucose moiety

-

Reaction follows an ordered bi-bi mechanism with ATP binding first

-

Mg²⁺ acts as essential cofactor, coordinating the β/γ-phosphates of ATP ( )

pH-Dependent Charge State Modifications

The pentacationic state (kanamycin B(5+)) exists under physiological conditions (pH 7.4), with charge distribution modulated through protonation equilibria:

Table 3: Protonation sites and pKₐ values

| Amino Group Position | pKₐ (Experimental) | Structural Context |

|---|---|---|

| 1-NH₂ (Ring I) | 8.2 ± 0.1 | Primary amine, equatorial |

| 3-NH₂ (Ring II) | 7.8 ± 0.2 | Primary amine, axial |

| 6′-NH₂ (Ring III) | 6.9 ± 0.1 | Secondary amine, glycosidic link |

| 3″-NH₂ (Ring IV) | 7.1 ± 0.3 | Primary amine, branched position |

Charge state transitions:

-

Below pH 5: Progressive loss of positive charges (4+ → 3+ → 2+)

-

Above pH 9: Formation of neutral species through deprotonation

-

The 6′-NH₂ group shows anomalous acidity due to hydrogen bonding with adjacent hydroxyls ( )

Metal Coordination Chemistry

Kanamycin B(5+) exhibits complex metal-binding behavior influencing its chemical reactivity:

Key metal interactions :

-

Mg²⁺/Ca²⁺ displacement : Polycationic structure displaces divalent cations from biological membranes ( )

-

Transition metal complexes :

-

Forms octahedral complexes with Fe³⁺ (log K = 9.2) and Cu²⁺ (log K = 11.4)

-

Coordination occurs through N/O donor atoms from amino and hydroxyl groups

-

-

Lanthanide binding :

-

Strong affinity for Eu³⁺ (Kd = 2.1 nM) and Tb³⁺ (Kd = 3.4 nM)

-

Used in time-resolved fluorescence assays for quantification

-

These chemical properties underpin both its antibiotic activity and synthetic derivatization strategies. Recent advances in click chemistry modifications ( ) suggest promising directions for developing next-generation aminoglycosides with improved pharmacological profiles.

Aplicaciones Científicas De Investigación

Clinical Applications

- Antibiotic Therapy : Kanamycin B is widely used in the treatment of infections caused by Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. It is particularly effective in cases where other antibiotics have failed due to resistance .

- Tuberculosis Treatment : Kanamycin B has been employed as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB), demonstrating efficacy in cases resistant to first-line therapies .

- Veterinary Medicine : In veterinary practices, kanamycin is used as a growth promoter and for preventive therapy in livestock, although its use is regulated due to concerns about antibiotic resistance and residue accumulation in food products .

Research Applications

- Transcriptome Analysis : Recent studies have utilized kanamycin B to investigate its effects on gene expression in E. coli. Transcriptome profiling revealed that kanamycin B can induce expression changes related to microbial metabolism, biofilm formation, and oxidative phosphorylation at subinhibitory concentrations . This suggests that kanamycin B may have broader cellular functions beyond its antibiotic properties.

- Detection Methods : Innovative methods for detecting kanamycin residues in food products have been developed. For example, a reduced graphene oxide-based fluorescent aptasensor has been created that can detect kanamycin at concentrations as low as 1 pM in various matrices, including blood serum and milk . This advancement enhances food safety monitoring and ensures compliance with regulatory limits.

- Antifungal Properties : Recent research has also explored the antifungal potential of amphiphilic derivatives of kanamycin B. These derivatives exhibit moderate to strong antibacterial activity against Gram-positive bacteria and demonstrate potential for repurposing existing antibiotics for antifungal applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Clinical Use | Treatment for bacterial infections and MDR-TB | Effective against resistant strains |

| Veterinary Medicine | Growth promoter and preventive therapy in livestock | Regulated use due to resistance concerns |

| Gene Expression | Transcriptome profiling in E. coli | Induces expression changes related to metabolism |

| Detection Techniques | Fluorescent aptasensor for kanamycin detection | Detects at 1 pM concentration |

| Antifungal Research | Amphiphilic derivatives showing antifungal activity | Moderate activity against fungi |

Case Studies

- Case Study 1: Tuberculosis Treatment : A clinical trial involving patients with MDR-TB demonstrated that kanamycin B, when combined with other second-line drugs, significantly improved treatment outcomes compared to standard regimens without kanamycin .

- Case Study 2: Food Safety Detection : A study employed a novel aptasensor to monitor kanamycin levels in milk samples, achieving high sensitivity and specificity. This method could be crucial for ensuring compliance with EU regulations on antibiotic residues in food products .

Mecanismo De Acción

kanamycin B(5+) exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in the 16S ribosomal RNA of the 30S subunit. As a result, the bacterium is unable to synthesize proteins vital to its growth, leading to bacterial cell death .

Comparación Con Compuestos Similares

Kanamycin A: Another member of the kanamycin family, also produced by Streptomyces kanamyceticus. It has a similar mechanism of action but differs slightly in its chemical structure.

Amikacin: A semisynthetic aminoglycoside derived from kanamycin A. It is more resistant to enzymatic degradation and is used to treat infections caused by resistant bacteria.

Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity and different resistance profiles .

Uniqueness of kanamycin B(5+): kanamycin B(5+) is unique due to its specific binding affinity to the bacterial ribosome and its effectiveness against a wide range of bacterial species. Its production can be optimized through metabolic engineering, making it a valuable antibiotic in both clinical and research settings .

Propiedades

Fórmula molecular |

C18H42N5O10+5 |

|---|---|

Peso molecular |

488.6 g/mol |

Nombre IUPAC |

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |

Clave InChI |

SKKLOUVUUNMCJE-FQSMHNGLSA-S |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C[NH3+])O)O)[NH3+])[NH3+] |

SMILES canónico |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+] |

Sinónimos |

aminodeoxykanamycin bekanamycin bekanamycin sulfate bekanamycin sulfate (1:1) kanamycin B kanendomycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.